molecular formula C7H13ClN2O2S B13191408 Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride

Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride

Cat. No.: B13191408
M. Wt: 224.71 g/mol
InChI Key: RAQWXKLZGPKTKL-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

its reactivity is primarily due to the presence of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions . The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used.

Properties

Molecular Formula

C7H13ClN2O2S

Molecular Weight

224.71 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-sulfonyl chloride

InChI

InChI=1S/C7H13ClN2O2S/c8-13(11,12)10-5-4-9-3-1-2-7(9)6-10/h7H,1-6H2

InChI Key

RAQWXKLZGPKTKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)S(=O)(=O)Cl

Origin of Product

United States

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